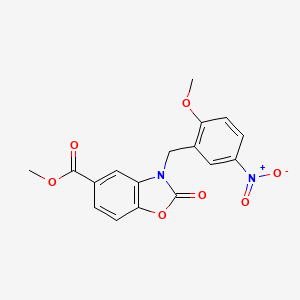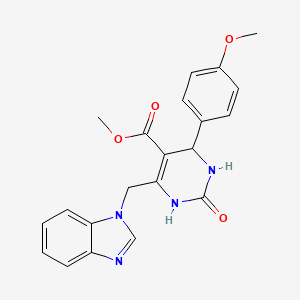![molecular formula C27H30ClN3O4S B11461918 4-(acetylamino)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B11461918.png)
4-(acetylamino)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex molecular structure, which includes various functional groups such as acetylamino, chlorophenyl, ethoxypropylamino, oxoethyl, and thiophenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, including:
Formation of the acetylamino group: This can be achieved by reacting aniline derivatives with acetic anhydride under acidic conditions.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethoxypropylamino group: This can be done through nucleophilic substitution reactions using ethoxypropylamine.
Formation of the oxoethyl group:
Attachment of the thiophenylmethyl group: This can be achieved through Friedel-Crafts alkylation reactions using thiophenylmethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropylamino and thiophenylmethyl groups, using oxidizing agents like hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Compounds with additional oxo or hydroxyl groups.
Reduction products: Compounds with reduced oxo groups to hydroxyl groups.
Substitution products: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine
Drug Development: The compound can be explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-(4-chlorophenyl)benzamide: Lacks the ethoxypropylamino and thiophenylmethyl groups.
N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide: Lacks the acetylamino and thiophenylmethyl groups.
4-(acetylamino)-N-{1-(4-chlorophenyl)-2-oxoethyl}benzamide: Lacks the ethoxypropylamino and thiophenylmethyl groups.
Properties
Molecular Formula |
C27H30ClN3O4S |
|---|---|
Molecular Weight |
528.1 g/mol |
IUPAC Name |
4-acetamido-N-[1-(4-chlorophenyl)-2-(3-ethoxypropylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C27H30ClN3O4S/c1-3-35-16-5-15-29-26(33)25(20-7-11-22(28)12-8-20)31(18-24-6-4-17-36-24)27(34)21-9-13-23(14-10-21)30-19(2)32/h4,6-14,17,25H,3,5,15-16,18H2,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
DQWJKFFKCJRVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11461845.png)

![3-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11461851.png)
![2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11461857.png)
![2-{[5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11461868.png)
![2-(4-Methylpiperidin-1-yl)-5-(pyridin-4-yl)-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11461870.png)
![5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-(pyrrolidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11461876.png)
![3-chloro-N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide](/img/structure/B11461888.png)
![7-phenyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11461900.png)
![4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11461907.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B11461908.png)
![N-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B11461914.png)
![N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide](/img/structure/B11461922.png)
